3-((1-(Benzo[d]thiazole-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
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Overview
Description
Molecular Structure Analysis
The molecule’s structure is characterized by several key features. The pyrrolidine ring is a five-membered nitrogen heterocycle that contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The benzo[d]thiazole ring is a fused ring system containing a benzene ring and a thiazole ring . The pyrazine ring is a six-membered ring with two nitrogen atoms.Scientific Research Applications
Anticancer Research
Specific Scientific Field
Cancer research and drug development.
3-((1-(Benzo[d]thiazole-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
has shown promising anticancer activity in preclinical studies. It inhibits specific pathways involved in cancer cell proliferation and survival.
Experimental Procedures
- Synthesis : The compound can be synthesized using established methods, such as Pd(II)-catalyzed oxidative annulation with alkenes using benzimidazole as a directing group .
Results
Future Directions
The compound “3-((1-(Benzo[d]thiazole-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile” and similar compounds could be of interest in the field of medicinal chemistry. The pyrrolidine ring is a versatile scaffold for novel biologically active compounds and is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . Future research could explore the potential biological activities of this compound and its derivatives.
properties
IUPAC Name |
3-[1-(1,3-benzothiazole-2-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O2S/c18-9-13-15(20-7-6-19-13)24-11-5-8-22(10-11)17(23)16-21-12-3-1-2-4-14(12)25-16/h1-4,6-7,11H,5,8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKHIHIYUYJYQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2C#N)C(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1-(Benzo[d]thiazole-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile |
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